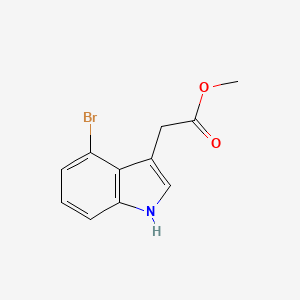

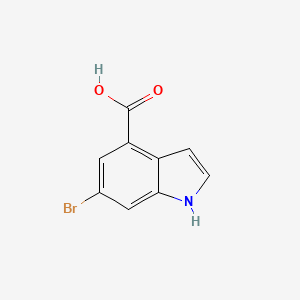

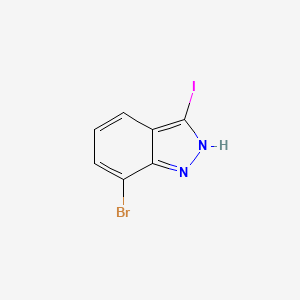

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, also known as BIMA, is a synthetic molecule that has been used in a variety of scientific research applications. This molecule has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. BIMA is used in a variety of scientific research applications, including drug development, cancer research, and biochemistry. It is also used in medical diagnostics and as a tool to study the effects of drugs and chemicals on living systems.

Aplicaciones Científicas De Investigación

Biotechnological Production

Indole and its derivatives, including Methyl 4-bromoindole-3-acetate, have significant roles in biotechnological production for industrial applications . They are used in the production of natural colorants and have promising bioactivity with therapeutic potential to treat human diseases .

Flavor and Fragrance Applications

Indole is valued for its application in the food industry and perfumery . As a derivative of indole, Methyl 4-bromoindole-3-acetate may also have potential applications in these industries.

Pharmaceutical Chemistry

Substituted indoles, such as Methyl 4-bromoindole-3-acetate, are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . They exhibit antitumor, antibacterial, antiviral, or antifungal activities .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . Methyl 4-bromoindole-3-acetate could be used in the synthesis of these alkaloids.

Bacterial Signaling

Indole is important in bacterial signaling . As a derivative of indole, Methyl 4-bromoindole-3-acetate may play a role in this process. For example, deletion of indole synthase, a homolog of methyl indole-3-acetate methyltransferase, impaired biofilm formation, motility, and virulence of certain bacteria .

Treatment of Intestinal and Liver Diseases

New research insights into indoles and their derivatives, including Methyl 4-bromoindole-3-acetate, are facilitating a better understanding of their druggability and application in intestinal and liver diseases .

Propiedades

IUPAC Name |

methyl 2-(4-bromo-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLDTMGLWGZIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646839 |

Source

|

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester | |

CAS RN |

89245-37-4 |

Source

|

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)